molecular formula C9H12N2 B2844524 4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine CAS No. 446061-18-3

4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine

Cat. No.: B2844524
CAS No.: 446061-18-3
M. Wt: 148.209
InChI Key: RIGWSMMVXIKKER-UHFFFAOYSA-N
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Description

4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an N-prop-2-enylamine group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with prop-2-enylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of 4-methylpyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve the desired product with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium azide or potassium cyanide, under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or alkane derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites. Additionally, the compound can interact with cellular receptors, triggering signaling cascades that lead to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyridine: A structurally similar compound with a methyl group at the 4-position and an amino group at the 2-position.

    4-methylpyridine: A simpler compound with only a methyl group at the 4-position.

    N-prop-2-enylpyridin-2-amine: A compound with a prop-2-enylamine group at the 2-position without the methyl substitution.

Uniqueness

4-methyl-N-(prop-2-en-1-yl)pyridin-2-amine is unique due to the presence of both the methyl and N-prop-2-enylamine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methyl-N-prop-2-enylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-5-10-9-7-8(2)4-6-11-9/h3-4,6-7H,1,5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGWSMMVXIKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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